![molecular formula C12H7N3O4 B12905525 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one CAS No. 920507-06-8](/img/structure/B12905525.png)
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a nitrophenyl substituent at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One method involves the condensation of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on an alumina support under microwave irradiation, yielding high product efficiency within a short reaction time . Another method involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furo[2,3-d]pyrimidines.
Wissenschaftliche Forschungsanwendungen
6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the furo[2,3-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function .
Similar Compounds:
Furo[2,3-d]pyrimidin-4-amine: A related compound with similar structural features but different substituents.
Benzo[4,5]furo[3,2-d]pyrimidine: Another heterocyclic compound with a fused benzene ring, used in organic light-emitting diodes (OLEDs).
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine, known for its biological activity as a CDK2 inhibitor.
Uniqueness: this compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new materials and bioactive molecules.
Eigenschaften
920507-06-8 | |
Molekularformel |
C12H7N3O4 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
6-(4-nitrophenyl)-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H7N3O4/c16-12-13-6-8-5-10(19-11(8)14-12)7-1-3-9(4-2-7)15(17)18/h1-6H,(H,13,14,16) |
InChI-Schlüssel |
LEYRGLSVMNSKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)NC(=O)N=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.